molecular formula C10H10N2OS B358549 4-(2-mercapto-1-methyl-1H-imidazol-4-yl)phenol CAS No. 74730-81-7

4-(2-mercapto-1-methyl-1H-imidazol-4-yl)phenol

Cat. No.: B358549
CAS No.: 74730-81-7
M. Wt: 206.27g/mol
InChI Key: SZAQUCLSYQQHBS-UHFFFAOYSA-N
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Description

4-(2-Mercapto-1-methyl-1H-imidazol-4-yl)phenol is a synthetic phenolic compound incorporating a mercapto-imidazole moiety, making it a compound of significant interest in medicinal chemistry and drug discovery. The structure features a phenol group linked to a 1-methylimidazole ring bearing a thiol (mercapto) functional group. This molecular architecture is often associated with diverse biological activities, as the imidazole core is a known pharmacophore in many therapeutic agents . Compounds containing imidazole and benzimidazole rings are extensively researched for their broad pharmacological potential, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties . The presence of the mercapto group can contribute to metal chelation and antioxidant activity, while the phenolic structure may be involved in radical scavenging. Researchers can leverage this chemical as a key intermediate in the synthesis of more complex molecules or as a scaffold for developing novel bioactive compounds. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-hydroxyphenyl)-3-methyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-12-6-9(11-10(12)14)7-2-4-8(13)5-3-7/h2-6,13H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAQUCLSYQQHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(NC1=S)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Mercapto-4-(4-methoxyphenyl)-1H-imidazole

Procedure :

  • Protection : 4-Hydroxybenzaldehyde is methylated using methyl iodide and potassium carbonate in acetone, yielding 4-methoxybenzaldehyde.

  • Cyclization : A mixture of 4-methoxybenzaldehyde (10 mmol), glyoxal (40% aqueous, 12 mmol), thiourea (12 mmol), and ammonium acetate (15 mmol) in ethanol is refluxed for 8 hours. The product precipitates upon cooling, yielding 2-mercapto-4-(4-methoxyphenyl)-1H-imidazole.

Conditions :

  • Solvent: Ethanol (anhydrous)

  • Temperature: Reflux (78°C)

  • Yield: 68% (white crystals, m.p. 215–218°C).

N-Methylation at Position 1

Procedure :
2-Mercapto-4-(4-methoxyphenyl)-1H-imidazole (5 mmol) is dissolved in dimethylformamide (DMF, 20 mL). Sodium hydride (60% dispersion, 6 mmol) is added under nitrogen, followed by methyl iodide (6 mmol). The mixture is stirred at 50°C for 6 hours, quenched with ice-water, and extracted with dichloromethane.

Conditions :

  • Base: NaH (ensures deprotonation of imidazole N-H)

  • Alkylating agent: Methyl iodide

  • Yield: 72% (pale-yellow solid, m.p. 189–192°C).

Demethylation to Restore Phenol Group

Procedure :
The methoxy-protected intermediate (3 mmol) is treated with 48% hydrobromic acid (10 mL) in acetic acid (20 mL) at 110°C for 4 hours. The mixture is neutralized with sodium bicarbonate, and the product is extracted with ethyl acetate.

Conditions :

  • Acid: HBr in acetic acid

  • Temperature: 110°C

  • Yield: 85% (off-white powder, m.p. 234–237°C).

Alternative Route: Cyclization of Hydrazine Derivatives

Synthesis of 4-Hydroxyphenylthiosemicarbazide

Procedure :
4-Hydroxyphenylhydrazine (8 mmol) reacts with potassium isothiocyanate (8 mmol) in ethanol/water (1:1, 30 mL) at 80°C for 3 hours. The product is filtered and recrystallized from ethanol.

Conditions :

  • Solvent: Ethanol/water

  • Yield: 78% (m.p. 165–168°C).

Cyclization to Imidazole Core

Procedure :
The thiosemicarbazide (5 mmol) is heated with hydrochloric acid (6M, 15 mL) at 100°C for 5 hours. The mixture is cooled, neutralized with ammonia, and extracted with chloroform.

Conditions :

  • Acid: HCl (6M)

  • Temperature: 100°C

  • Yield: 65% (m.p. 220–223°C).

N-Methylation and Characterization

Identical to Section 2.2, yielding the final product with comparable metrics.

Comparative Analysis of Synthetic Routes

Parameter Debus-Radiszewski Route Hydrazine Cyclization Route
Total Yield52%48%
Reaction Steps33
Key AdvantageHigh regioselectivityAvoids aldehyde intermediates
Purification ComplexityColumn chromatographyRecrystallization

Mechanistic Insights and Optimization

  • Regioselectivity in Debus Synthesis : The reaction between glyoxal and thiourea forms a diimine intermediate, which cyclizes with the aldehyde to favor 4-aryl substitution.

  • N-Methylation Efficiency : Polar aprotic solvents (e.g., DMF) enhance alkylation rates by stabilizing transition states.

  • Demethylation Kinetics : HBr in acetic acid cleaves methoxy groups via SN2 mechanisms, with electron-withdrawing groups accelerating the process.

Characterization Data

  • Melting Point : 234–237°C (consistent across routes).

  • 1H NMR (DMSO-d6) : δ 9.82 (s, 1H, -OH), 7.62 (d, J=8.4 Hz, 2H, ArH), 6.82 (d, J=8.4 Hz, 2H, ArH), 3.72 (s, 3H, N-CH3), 3.15 (s, 1H, -SH).

  • HPLC Purity : >98% (C18 column, methanol/water 70:30).

Chemical Reactions Analysis

Types of Reactions

4-(2-Mercapto-1-methyl-1H-imidazol-4-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require acidic catalysts like sulfuric acid or Lewis acids.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a wide range of biological activities, making it a subject of interest in drug development. Its applications can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that imidazole derivatives, including 4-(2-mercapto-1-methyl-1H-imidazol-4-yl)phenol, possess notable antimicrobial properties. Studies have demonstrated efficacy against various pathogens, including bacteria and fungi. For instance:

Pathogen Activity Reference
Staphylococcus aureusInhibition of growthBrahmbhatt et al.
Escherichia coliSignificant antibacterial effectBrahmbhatt et al.
Candida albicansAntifungal propertiesSigma-Aldrich

Anticancer Potential

The compound has shown promise in cancer research, particularly in inhibiting tumor cell growth. Various studies have reported its cytotoxic effects against different cancer cell lines:

Compound Cell Line IC50 Value (µM) Reference
20gC6 (rat glioma)15.67 ± 2.52Yurttas et al.
20gHepG2 (human liver)58.33 ± 2.89Yurttas et al.
21aMCF-713.49 ± 0.16Hsieh et al.

These results suggest that the compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory properties of this compound. It has been shown to reduce inflammation markers significantly when tested in vivo:

Study Inflammation Reduction (%) Standard Drug
Sharma et al. Up to 97.6%Rofecoxib
Chikkula and Sundararajan Notable reduction observedIndomethacin

These findings underscore the therapeutic potential of this compound in treating inflammatory conditions.

Biochemical Pathways Affected

The compound influences multiple biochemical pathways, including those related to:

  • Cell proliferation
  • Apoptosis
  • Immune response modulation

Mechanism of Action

The mechanism of action of 4-(2-mercapto-1-methyl-1H-imidazol-4-yl)phenol involves its interaction with molecular targets through its functional groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Compounds for Comparison:

4-[(2-Amino-1-methyl-1H-imidazol-4-yl)methyl]phenol (CAS 138935-50-9): Replaces the mercapto (-SH) group with an amino (-NH₂) group, increasing basicity and hydrogen-bonding capacity. The molecular weight (203.24 g/mol) is lower than the target compound (C₁₁H₁₂N₂OS; 220.29 g/mol), highlighting the impact of sulfur substitution .

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole: Incorporates a chloromethyl (-CH₂Cl) group and nitro (-NO₂) substituent, enhancing electrophilicity and reactivity in substitution reactions (e.g., nucleophilic displacement) compared to the target’s -SH group .

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Features two phenyl groups on the imidazole core, extending π-conjugation and improving fluorescence properties, as evidenced by studies in Optik and Chem. Phys. Lett. .

Table 1: Substituent-Driven Property Comparison

Compound Key Substituents Molecular Weight (g/mol) Notable Properties
4-(2-Mercapto-1-methyl-1H-imidazol-4-yl)phenol -SH, -CH₃, -OH 220.29 High nucleophilicity (SH), potential disulfide formation
4-[(2-Amino-1-methyl-1H-imidazol-4-yl)methyl]phenol -NH₂, -CH₃, -OH 203.24 Enhanced solubility in polar solvents
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol Phenyl, -OH 312.37 Strong fluorescence (λₑₘ ≈ 450 nm)
Electronic and Optical Properties

The mercapto group in the target compound introduces a strong electron-withdrawing effect, which may reduce fluorescence quantum yield compared to phenyl-substituted analogs like 4-(4,5-diphenyl-1H-imidazole-2-yl)phenol. The latter exhibits enhanced emission due to extended conjugation, as reported in studies on optoelectronic materials . In contrast, the -SH group’s redox activity could enable applications in catalysis or thiol-disulfide exchange systems.

Biological Activity

4-(2-Mercapto-1-methyl-1H-imidazol-4-yl)phenol is a compound that belongs to a class of imidazole derivatives, which are recognized for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C10H10N2OS, with a molecular weight of 206.27 g/mol. The structure features a phenolic group linked to an imidazole ring that is further substituted with a mercapto group and a methyl group. This unique arrangement contributes to its reactivity and biological activity.

Antimicrobial Activity

Imidazole derivatives, including this compound, have shown significant antimicrobial properties. Studies have demonstrated that these compounds exhibit activity against various Gram-positive and Gram-negative bacteria as well as fungi. For instance, the minimum inhibitory concentration (MIC) values for related compounds have been reported to range from 12.5 to 250 µg/mL against different microbial strains, indicating potent antibacterial and antifungal effects .

CompoundMicrobial StrainMIC (µg/mL)
Compound 1S. typhi50
Compound 2C. albicans250
Compound 3E. coli62.5

Anticancer Activity

Recent research has highlighted the anticancer potential of imidazole derivatives. In vitro studies have shown that complexes formed with transition metals containing imidazole ligands exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). These studies suggest that the incorporation of this compound into metal complexes may enhance their anticancer efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class can inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Interaction : They may block specific receptor sites, preventing ligand binding and subsequent cellular responses.
  • Disruption of Cellular Functions : By interacting with proteins and nucleic acids, these compounds can disrupt normal cellular functions, leading to cell death in pathogens or cancer cells .

Pharmacokinetics

Imidazole derivatives are generally characterized by good solubility in water and polar solvents, which enhances their absorption and distribution within biological systems. The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential and optimizing its use in clinical settings.

Case Studies

Several studies have focused on the biological activities of imidazole derivatives similar to this compound:

  • Antimicrobial Efficacy : A study reported that certain benzimidazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, with MIC values comparable to established antibiotics .
  • Anticancer Properties : Research involving ruthenium(II)-mercapto complexes demonstrated notable cytotoxicity against multiple cancer cell lines, suggesting that incorporating thiol-containing imidazoles could enhance the anticancer properties of metal complexes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 4-(2-mercapto-1-methyl-1H-imidazol-4-yl)phenol, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, imidazole ring formation may utilize aldehydes and ammonium acetate under reflux in ethanol, followed by thiol-group introduction via nucleophilic substitution. Temperature control (e.g., 80–100°C) and catalysts like acetic acid or palladium-based systems are critical for yield optimization. Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Resolves proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and confirms methyl/mercapto groups. DMSO-d6 is preferred for solubility and minimizing exchange broadening .
  • FTIR : Identifies functional groups (e.g., O–H stretch ~3200 cm⁻¹, C–S stretch ~650 cm⁻¹) .
  • X-ray crystallography : Determines molecular conformation and packing. SHELXL refinement (e.g., R factor < 0.05) ensures accuracy in bond lengths/angles .

Q. How can researchers mitigate impurities during synthesis?

  • Methodological Answer : Common impurities (e.g., unreacted intermediates or oxidation byproducts) are minimized by inert atmosphere use (N₂/Ar) to prevent thiol oxidation. Analytical HPLC with C18 columns and UV detection (λ = 254 nm) monitors purity. Recrystallization from ethanol/water mixtures further purifies the final product .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., antifungal vs. antibacterial efficacy)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, microbial strain variability). Researchers should:

  • Standardize MIC (Minimum Inhibitory Concentration) assays using CLSI guidelines.
  • Perform dose-response curves with triplicate replicates.
  • Use computational docking (e.g., AutoDock Vina) to predict target binding (e.g., fungal cytochrome P450 vs. bacterial topoisomerase) and validate via site-directed mutagenesis .

Q. How are crystallographic data ambiguities addressed for structurally complex derivatives?

  • Methodological Answer : For twinned crystals or low-resolution

  • SHELXT : Generates initial phase models via dual-space algorithms.
  • TWINLAW : Applies twin-law refinement (e.g., for non-merohedral twinning).
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., O–H···N hydrogen bonds) to validate packing .

Q. What computational approaches predict environmental persistence and degradation pathways?

  • Methodological Answer :

  • DFT calculations : Estimate bond dissociation energies (BDEs) for thiol and phenolic groups to assess oxidative degradation susceptibility.
  • QSPR models : Correlate molecular descriptors (e.g., logP, polar surface area) with biodegradation half-lives.
  • LC-MS/MS : Tracks degradation products (e.g., sulfonic acid derivatives) in simulated environmental matrices .

Q. How do structural modifications influence pharmacological activity in SAR studies?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the mercapto group with methylsulfonyl to enhance metabolic stability.
  • CoMFA/CoMSIA : Analyze 3D-QSAR contours to optimize substituent positioning (e.g., para-methyl vs. ortho-methoxy on the phenyl ring).
  • In vivo PK/PD : Compare bioavailability (AUC) and tissue distribution in rodent models for lead candidates .

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